![molecular formula C10H10S B11945909 Benzene, [(1-methylene-2-propenyl)thio]- CAS No. 7326-64-9](/img/structure/B11945909.png)
Benzene, [(1-methylene-2-propenyl)thio]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, [(1-methylene-2-propenyl)thio]- is an organic compound with the molecular formula C10H10S. It is also known by other names such as 1,3-Butadiene, 2-phenyl-; Phenoprene; 2-Phenylbutadiene; and 2-Phenyl-1,3-butadiene . This compound is characterized by the presence of a benzene ring substituted with a thioether group containing a methylene and propenyl moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, [(1-methylene-2-propenyl)thio]- typically involves the reaction of benzene with a suitable thioether precursor under controlled conditions. One common method involves the use of 1,3-butadiene and phenylthiol in the presence of a catalyst to facilitate the addition reaction .
Industrial Production Methods
Industrial production of Benzene, [(1-methylene-2-propenyl)thio]- often employs large-scale chemical reactors where the reactants are combined under optimized temperature and pressure conditions to maximize yield and purity. The process may involve multiple steps, including purification and distillation, to obtain the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
Benzene, [(1-methylene-2-propenyl)thio]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioether group to a thiol or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced forms.
Substitution: Various substituted benzene derivatives.
Applications De Recherche Scientifique
Benzene, [(1-methylene-2-propenyl)thio]- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Benzene, [(1-methylene-2-propenyl)thio]- involves its interaction with molecular targets such as enzymes and receptors. The thioether group can undergo oxidation or reduction, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can modulate various biochemical pathways and cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzene, (1-methylene-2-propenyl)-: Similar structure but lacks the thioether group.
Methyleugenol: Contains a methoxy group instead of a thioether group.
Benzene, 1,1’-[[(4-methylphenyl)thio]methylene]bis-: Contains a different substitution pattern on the benzene ring .
Uniqueness
Benzene, [(1-methylene-2-propenyl)thio]- is unique due to the presence of the thioether group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it valuable for specific applications in research and industry .
Propriétés
Numéro CAS |
7326-64-9 |
|---|---|
Formule moléculaire |
C10H10S |
Poids moléculaire |
162.25 g/mol |
Nom IUPAC |
buta-1,3-dien-2-ylsulfanylbenzene |
InChI |
InChI=1S/C10H10S/c1-3-9(2)11-10-7-5-4-6-8-10/h3-8H,1-2H2 |
Clé InChI |
FZYZQXWNPNJNGX-UHFFFAOYSA-N |
SMILES canonique |
C=CC(=C)SC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,2,3,4-Tetrachloro-7,7-dimethoxybicyclo[2.2.1]hept-2-ene](/img/structure/B11945828.png)
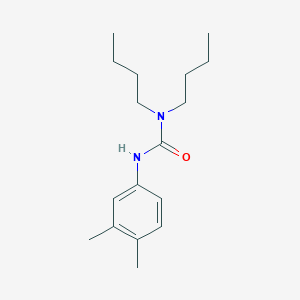
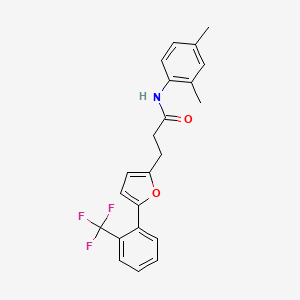


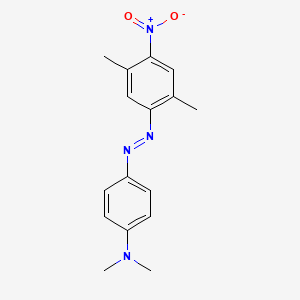
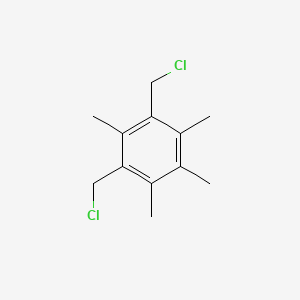
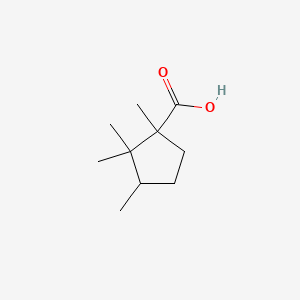
![N-[1-(2-methoxyphenyl)ethylidene]hydroxylamine](/img/structure/B11945884.png)


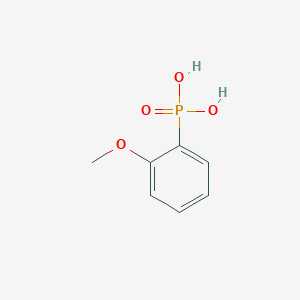

![{[(1E)-2-(4-chlorophenyl)-1-azaprop-1-enyl]amino}aminomethane-1-thione](/img/structure/B11945898.png)
